
2-(Triphenylstannyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triphenylstannyl)propanoic acid is an organotin compound that features a propanoic acid moiety attached to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)propanoic acid typically involves the reaction of triphenyltin chloride with a suitable propanoic acid derivative. One common method is the reaction of triphenyltin chloride with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Triphenylstannyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the triphenyltin moiety to other organotin species.
Substitution: The triphenyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic acid derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
2-(Triphenylstannyl)propanoic acid has several scientific research applications:
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: In materials science, this compound is used in the synthesis of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Triphenylstannyl)propanoic acid involves its interaction with molecular targets through the triphenyltin moiety. The compound can form coordination complexes with metal ions and interact with nucleophilic sites on biological molecules. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 2-(Triphenylstannyl)propanoic acid.
Triphenyltin hydroxide: Another organotin compound with similar chemical properties.
Triphenyltin acetate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of both the propanoic acid and triphenyltin moieties, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
63261-11-0 |
|---|---|
Formule moléculaire |
C21H20O2Sn |
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
2-triphenylstannylpropanoic acid |
InChI |
InChI=1S/3C6H5.C3H5O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H3,(H,4,5); |
Clé InChI |
JEXYMMFKLRUKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



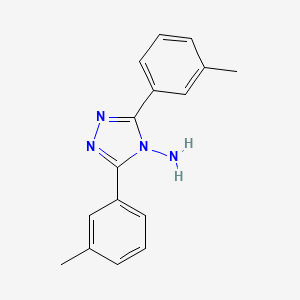
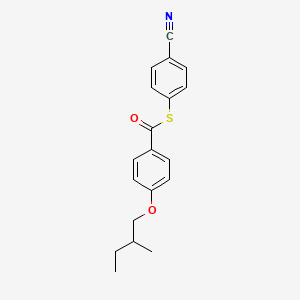
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

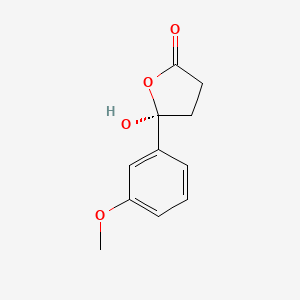
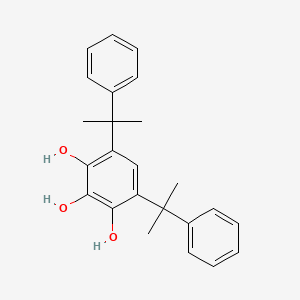
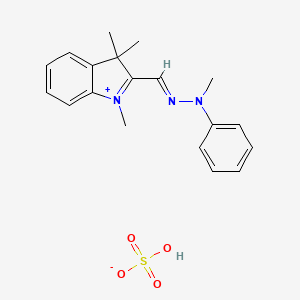
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)

![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
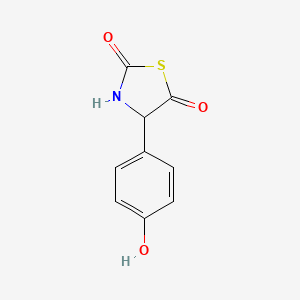
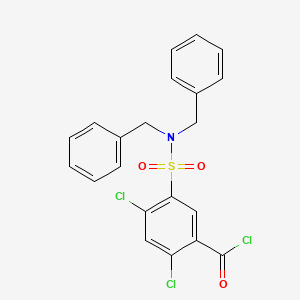
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
